molecular formula C11H15Cl2N5 B126674 Cycloguanil hydrochloride CAS No. 152-53-4

Cycloguanil hydrochloride

Cat. No.: B126674
CAS No.: 152-53-4
M. Wt: 288.17 g/mol
InChI Key: MOUAPRKJJUXEIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cycloguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme . This enzyme plays a crucial role in the reproduction of the malaria parasite, Plasmodium falciparum and Plasmodium vivax .

Mode of Action

This compound, an active metabolite of the antimalarial drug proguanil , exerts its antimalarial action by inhibiting the DHFR enzyme . This inhibition disrupts the reproduction of the malaria parasite within the red blood cells .

Biochemical Pathways

The inhibition of the DHFR enzyme by this compound affects the folic acid synthesis pathway . This disruption prevents the malaria parasite from reproducing and growing within the red blood cells .

Pharmacokinetics

It is known that proguanil, the parent drug of cycloguanil, is rapidly and extensively absorbed . Proguanil is partially metabolized and partially excreted unchanged in urine . Its principal metabolite, cycloguanil, is also excreted in urine . The elimination half-lives of proguanil and cycloguanil are 12 to 15 hours in adults and children .

Result of Action

The result of this compound’s action is the suppression of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the DHFR enzyme, this compound prevents the reproduction of the malaria parasite, thereby curing the acute infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary fat can increase the rate and extent of absorption of proguanil, the parent drug of cycloguanil . .

Biochemical Analysis

Biochemical Properties

Cycloguanil hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .

Cellular Effects

This compound affects various types of cells, particularly the cells of the malarial parasite Plasmodium falciparum . It disrupts the normal functioning of these cells by inhibiting the enzyme dihydrofolate reductase, thereby preventing the synthesis of nucleotides required for DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .

Metabolic Pathways

This compound is involved in the folate metabolic pathway . It interacts with the enzyme dihydrofolate reductase, inhibiting its activity and thereby disrupting the synthesis of tetrahydrofolate .

Transport and Distribution

This compound is a substrate of organic cation transporters and multidrug and toxin extrusion proteins . These transporters play a crucial role in the distribution of this compound within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: This intermediate is then condensed with acetone to produce cycloguanil .

Industrial Production Methods: Industrial production of cycloguanil hydrochloride follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cycloguanil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product .

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Cycloguanil hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAPRKJJUXEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

516-21-2 (Parent)
Record name Cycloguanil hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7049053
Record name Cycloguanil hydrochloride
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Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-53-4
Record name Chlorcycloguanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-53-4
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Record name Cycloguanil hydrochloride
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Record name CYCLOGUANIL HYDROCHLORIDE
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Record name Cycloguanil hydrochloride
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Record name 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride
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Record name CYCLOGUANIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cycloguanil hydrochloride interact with its target and what are the downstream effects?

A1: this compound, a dihydrofolate reductase (DHFR) inhibitor, exerts its antimalarial activity by disrupting the folate metabolic pathway in parasites like Plasmodium berghei [, ]. Specifically, it inhibits the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolic acid, a coenzyme essential for DNA synthesis and other metabolic processes []. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, ultimately leading to the death of the parasite.

Q2: What is known about the structure of this compound and its potential for conformational flexibility?

A2: this compound (C11H15ClN5+·Cl, Mr = 288.20) possesses a triazine ring structure with an amino group substitution that replaces the pteridine carbonyl oxygen atom found in folates [, ]. Neutron diffraction studies revealed that the five atoms of the triazine ring are nearly coplanar, with the quaternary carbon atom (C2) displaced from this plane []. Notably, the amino groups within the structure exhibit flexibility, both in-plane and out-of-plane, which could potentially facilitate enzyme binding [].

Q3: Are there any specific analytical techniques used to study this compound?

A4: Crystallographic techniques, including X-ray and neutron diffraction, have been instrumental in elucidating the structural characteristics of this compound, providing insights into its geometry and potential interactions with its target [, ]. These techniques provide valuable data on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its structure-activity relationship.

Q4: What are some of the limitations of in vitro studies on this compound?

A5: While in vitro studies provide valuable insights into the direct inhibitory effects of this compound on parasites, they may not fully capture the complexity of in vivo conditions []. Factors like drug metabolism, host immune responses, and the potential for drug resistance development can influence the efficacy of this compound in a living organism and might not be fully represented in a controlled laboratory setting.

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